molecular formula C22H20N4P2 B020837 1,2-Bis(di(pyridin-2-yl)phosphino)ethane CAS No. 106308-26-3

1,2-Bis(di(pyridin-2-yl)phosphino)ethane

Cat. No. B020837
M. Wt: 402.4 g/mol
InChI Key: GBLNXAZZONXIQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane involves the reaction of Cl2PCH2CH2PCl2 with 2-[(trimethylsilyl)methyl]pyridine, yielding the ligand with high efficiency. This procedure offers a pathway to obtain chelating complexes with metals such as palladium, showcasing the ligand's ability to form stable and structurally defined complexes with square-planar [Pd@Cl2P2] geometry (Baranov et al., 2022).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane-based complexes has been elucidated through various crystallographic studies. For instance, the structure of a PdCl2-based complex was determined, revealing a square-planar geometry that underscores the ligand's ability to act as an effective chelator for metal ions, facilitating the formation of complexes with defined geometries and potentially unique properties (Baranov et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane are highlighted by its ability to form stable complexes with metals. This is exemplified in its interaction with Pd(COD)Cl2, leading to a chelating complex that demonstrates the ligand's strong affinity for palladium and its potential utility in catalysis and materials science (Baranov et al., 2022).

Scientific Research Applications

Synthesis and Crystal Structure

1,2-Bis(bis(pyridin-2-ylmethyl)phosphino)ethane has been synthesized and its complex with PdCl2 studied. The compound displays a square-planar [Pd@Cl2P2] geometry, illustrating its potential in coordination chemistry and crystallography (Baranov, Sukhikh, & Artem’ev, 2022).

Reaction with Alkynes

This compound is used in uncatalyzed [2+2] cycloaddition reactions of alkynes, offering a metal-free, room-temperature protocol for synthesizing substituted cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Copper Complex Formation

The reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane produces a dimeric compound with both bridging and chelating ligands. This showcases its utility in the synthesis of complex metallic structures (Castro et al., 1996).

Co-crystal Formation

The formation of co-crystals with 4-alkoxybenzoic acids demonstrates its applicability in crystal engineering and molecular design (Tabuchi, Gotoh, & Ishida, 2015).

Electropolymerisation

This compound plays a role in electropolymerisation processes, contributing to the development of functionalised films with specific optical and electrooptic responses. This can be crucial for materials science and nanotechnology applications (Facchetti et al., 2006).

Ligand Synthesis

It serves as a ligand in the synthesis of various macrocyclic and polynuclear metal complexes, highlighting its versatility in inorganic synthesis (Wu et al., 2012).

Catalysis

The compound is utilized in catalytic processes, such as the synthesis of imidazopyridine-based cations, demonstrating its potential in organic synthesis and catalysis (Moreno-Olivares, Cervantes, & Tiburcio, 2013).

Safety And Hazards

1,2-Bis(di(pyridin-2-yl)phosphino)ethane can cause irritation to the skin, eyes, and respiratory tract . It is harmful by inhalation, in contact with skin, and if swallowed . It may cause severe burns .

properties

IUPAC Name

2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNXAZZONXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328004
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(di(pyridin-2-yl)phosphino)ethane

CAS RN

106308-26-3
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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